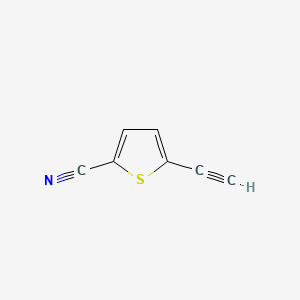

2-Thiophenecarbonitrile, 5-ethynyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Thiophenecarbonitrile, 5-ethynyl- (also known as 2-thiophenecarboxamide, 5-ethynyl- or 2-thiophenecarboxylic acid, 5-ethynyl-) is a carbon-based compound that has been used in scientific research for a variety of applications. It is a heterocyclic aromatic compound containing both sulfur and nitrogen atoms, and is a key component of many organic molecules. 2-Thiophenecarbonitrile, 5-ethynyl- has been used as a starting material in organic synthesis, as a reagent for the synthesis of various organic compounds, and as a catalyst for various reactions. Additionally, it has been studied for its potential use in medicinal applications, including as an anti-inflammatory, anticonvulsant, and antifungal agent.

Scientific Research Applications

Conformational Polymorphism in Pharmaceuticals

A study conducted by Smith et al. (2006) explored the molecular structure of polymorphic forms of a compound related to 2-Thiophenecarbonitrile, 5-ethynyl-, using solid-state NMR and electronic structure calculations. This research highlighted the sensitivity of molecular conformation to NMR spectra, demonstrating the utility of solid-state NMR as a quantitative method for analyzing molecular structures in pharmaceuticals (Smith, Xu, & Raftery, 2006).

Thermochemistry and Polymorphism

Yu et al. (2000) focused on the thermochemistry and conformational polymorphism of a hexamorphic crystal system closely related to 2-Thiophenecarbonitrile, 5-ethynyl-. Their findings revealed variations in molecular conformation and packing modes across different polymorphs, offering insights into the thermodynamic stability relationships between these forms (Yu et al., 2000).

Molecular Wires and Mixed-Valence Complexes

Research on molecular wires and the synthesis of new mixed-valence complexes involving thiophene derivatives was presented by Le Stang and Lapinte (2000). They synthesized a binuclear μ-bis(ethynyl)thiophene complex, showcasing its stability and electrochemical properties, which are relevant for applications in molecular electronics (Le Stang & Lapinte, 2000).

Carbon Dioxide Gas Sensors

Daud et al. (2019) developed ethynylated-thiourea derivatives for use in resistive-type carbon dioxide gas sensors. Their work demonstrated the potential of thiophene derivatives in environmental monitoring and gas detection, highlighting the significant response and recovery times of these sensors at room temperature (Daud, Wahid, & Khairul, 2019).

Solvatochromic Behavior of Derivatives

The solvatochromic behavior of thiophene carbonitrile derivatives was investigated by Dappour et al. (2019), revealing how solvent polarity influences photophysical properties. This study provides valuable information for the design of materials with tailored optical properties for applications in sensors and optoelectronic devices (Dappour, Taha, Ismail, & Abdel-Shafi, 2019).

properties

IUPAC Name |

5-ethynylthiophene-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3NS/c1-2-6-3-4-7(5-8)9-6/h1,3-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNPWNXMZXPEZGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(S1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Thiophenecarbonitrile, 5-ethynyl- | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.